molecular formula C28H29ClN2O2 B12169874 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone

Cat. No.: B12169874
M. Wt: 461.0 g/mol
InChI Key: PWNWFYVRGHQCEF-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the piperidine ring, followed by the introduction of the chlorophenyl and diphenylmethyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A structurally related compound with similar chemical properties.

    4-Hydroxypiperidine: Another related compound with a simpler structure but similar reactivity.

Uniqueness: The uniqueness of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone lies in its complex structure, which provides a versatile platform for various chemical transformations and biological interactions. Its combination of functional groups allows for a wide range of reactivity, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C28H29ClN2O2

Molecular Weight

461.0 g/mol

IUPAC Name

(1-benzhydrylazetidin-3-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

InChI

InChI=1S/C28H29ClN2O2/c29-25-13-11-24(12-14-25)28(33)15-17-30(18-16-28)27(32)23-19-31(20-23)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,23,26,33H,15-20H2

InChI Key

PWNWFYVRGHQCEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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